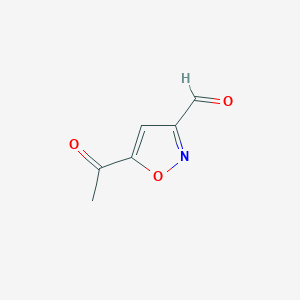
5-Acetylisoxazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetylisoxazole-3-carbaldehyde is a heterocyclic compound featuring an isoxazole ring with acetyl and aldehyde functional groups at positions 5 and 3, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetylisoxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes and subsequent treatment with molecular iodine and hydroxylamine . This method is highly regioselective and yields 3,5-disubstituted isoxazoles efficiently.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Acetylisoxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the acetyl group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 5-Acetylisoxazole-3-carboxylic acid.
Reduction: 5-Acetylisoxazole-3-methanol.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Acetylisoxazole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a precursor for the synthesis of pharmaceutical agents with potential therapeutic applications.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 5-Acetylisoxazole-3-carbaldehyde involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The isoxazole ring can participate in various biochemical pathways, influencing cellular processes and biological responses.
Comparaison Avec Des Composés Similaires
- 5-Acetyl-3-isoxazolecarboxaldehyde
- 3,5-Dimethylisoxazole
- 5-Methylisoxazole-3-carbaldehyde
Comparison: 5-Acetylisoxazole-3-carbaldehyde is unique due to the presence of both acetyl and aldehyde functional groups on the isoxazole ring This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds that may lack one of these functional groups
Propriétés
Formule moléculaire |
C6H5NO3 |
|---|---|
Poids moléculaire |
139.11 g/mol |
Nom IUPAC |
5-acetyl-1,2-oxazole-3-carbaldehyde |
InChI |
InChI=1S/C6H5NO3/c1-4(9)6-2-5(3-8)7-10-6/h2-3H,1H3 |
Clé InChI |
RKZHGCXWGSSEBZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=NO1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


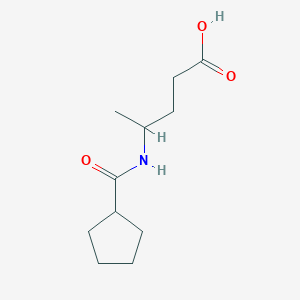
![3-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889718.png)

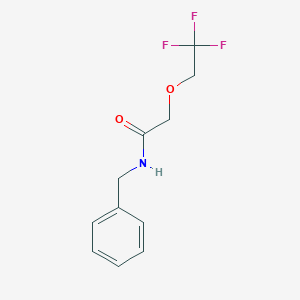

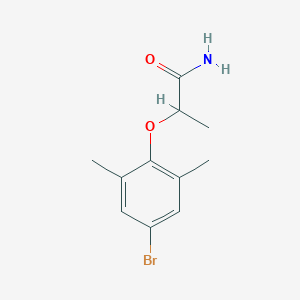
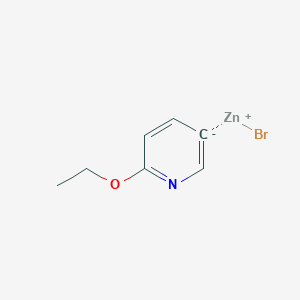
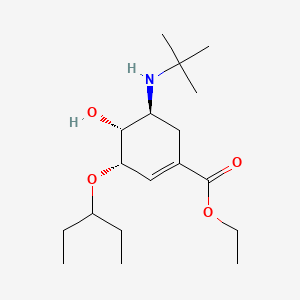
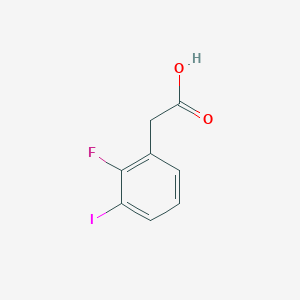


![3-Bromo-2-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14889775.png)


